molecular formula C5H10BIO2 B11870854 (5-Iodopent-1-en-1-yl)boronic acid

(5-Iodopent-1-en-1-yl)boronic acid

Cat. No.: B11870854
M. Wt: 239.85 g/mol
InChI Key: ZBVKSCKRJOATIB-DUXPYHPUSA-N
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Description

(5-Iodopent-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This particular compound, with the molecular formula C5H10BIO2, is notable for its iodine substituent on the pentenyl chain, which imparts unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopent-1-en-1-yl)boronic acid typically involves the hydroboration of an alkyne followed by iodination. One common method is the hydroboration of 5-iodo-1-pentyne using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (5-Iodopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Iodopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, such as biosensing and drug development .

Comparison with Similar Compounds

    Pentenylboronic acid: Lacks the iodine substituent, resulting in different reactivity.

    Phenylboronic acid: Contains a phenyl group instead of a pentenyl chain, leading to different applications and properties.

    Pinacol boronic esters: More stable and commonly used in organic synthesis

Uniqueness: (5-Iodopent-1-en-1-yl)boronic acid is unique due to its iodine substituent, which imparts distinct reactivity and allows for specific applications in organic synthesis and material science. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry .

Properties

Molecular Formula

C5H10BIO2

Molecular Weight

239.85 g/mol

IUPAC Name

[(E)-5-iodopent-1-enyl]boronic acid

InChI

InChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+

InChI Key

ZBVKSCKRJOATIB-DUXPYHPUSA-N

Isomeric SMILES

B(/C=C/CCCI)(O)O

Canonical SMILES

B(C=CCCCI)(O)O

Origin of Product

United States

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